2,4-Pentadienal
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Overview
Description
2,4-Pentadienal is an organic compound with the molecular formula C5H6O. It is characterized by the presence of two conjugated double bonds and an aldehyde group. This compound is known for its distinctive structure, which contributes to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Pentadienal can be synthesized through various methods. One common approach involves the palladium-catalyzed cross-coupling reaction of (2E,4E)-5-bromo-2,4-pentadienal with organozinc reagents. This method provides an efficient route to obtain the desired (2E,4E)-2,4-dienals . Another method includes the isomerization of its (2E,4Z) isomer to achieve the all-trans configuration .
Industrial Production Methods: Industrial production of this compound often involves the pyrolysis of polysaccharides and the autoxidation of fats. These processes yield this compound as one of the products .
Chemical Reactions Analysis
Types of Reactions: 2,4-Pentadienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The conjugated double bonds allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted dienals depending on the reagents used
Scientific Research Applications
2,4-Pentadienal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the study of conjugated systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2,4-Pentadienal involves its reactivity due to the conjugated double bonds and the aldehyde group. These functional groups allow the compound to participate in various chemical reactions, including cycloaddition reactions such as the Diels-Alder reaction . The molecular targets and pathways involved in its reactivity are primarily related to its ability to act as both a nucleophile and an electrophile .
Comparison with Similar Compounds
2,4-Pentanedione: Another compound with a similar structure but with two ketone groups instead of an aldehyde.
1,3-Pentadiene: A hydrocarbon with two conjugated double bonds but lacking the aldehyde group.
Uniqueness: 2,4-Pentadienal is unique due to the presence of both conjugated double bonds and an aldehyde group, which imparts distinct reactivity and chemical properties. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds .
Properties
CAS No. |
764-40-9 |
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Molecular Formula |
C5H6O |
Molecular Weight |
82.10 g/mol |
IUPAC Name |
penta-2,4-dienal |
InChI |
InChI=1S/C5H6O/c1-2-3-4-5-6/h2-5H,1H2 |
InChI Key |
PPXGQLMPUIVFRE-UHFFFAOYSA-N |
Isomeric SMILES |
C=C/C=C\C=O |
SMILES |
C=CC=CC=O |
Canonical SMILES |
C=CC=CC=O |
density |
0.801-0.809 |
physical_description |
Colourless liquid; fruity aroma |
solubility |
Soluble in oils soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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